

# Comprehensive Technical Guide: Spectroscopic Characterization of 3-Methylazetidine-3-carboxylic Acid

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## Compound of Interest

Compound Name:	3-Methylazetidine-3-carboxylic acid
CAS No.:	1213240-07-3
Cat. No.:	B1526243

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## Executive Summary & Structural Significance

**3-Methylazetidine-3-carboxylic acid** (CAS: 1365411-50-2 as HCl salt; Neutral CAS: 553034-19-0) represents a critical "constrained" amino acid scaffold in modern medicinal chemistry. Unlike its flexible acyclic analog (alpha-methyl-beta-alanine) or the unsubstituted azetidine-3-carboxylic acid, the 3,3-disubstitution pattern locks the nitrogen vector relative to the carboxylate. This "gem-disubstituent effect" reduces conformational entropy, often enhancing ligand-target binding affinity and metabolic stability against oxidative deamination.

This guide provides a rigorous breakdown of the spectroscopic signature of this molecule, designed to assist analytical chemists and synthetic researchers in validating compound identity and purity.

## Theoretical & Structural Analysis

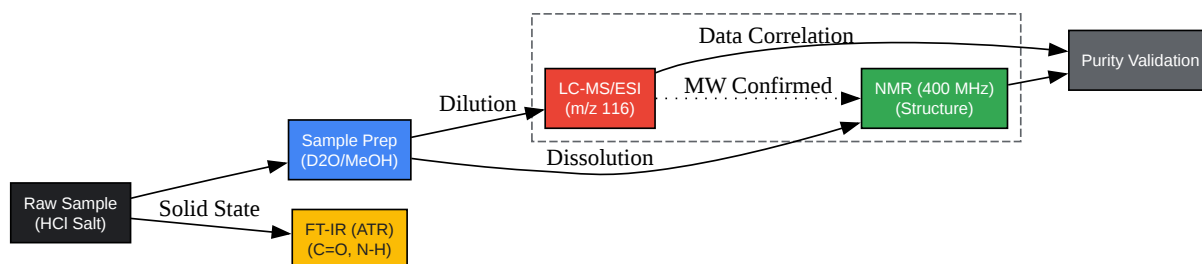
Before interpreting spectra, one must understand the ring dynamics. The azetidine ring is not planar; it exists in a puckered conformation to relieve torsional strain (eclipsing interactions).

- Ring Strain: ~26 kcal/mol.
- Puckering Angle: ~30°.
- Inversion Barrier: Low, but in the hydrochloride salt form (the standard stable solid), the nitrogen inversion is arrested by protonation, often rendering the C2 and C4 protons chemically inequivalent (AB system) in NMR time scales depending on the solvent and temperature.

## Analytical Workflow Logic

The characterization pipeline follows a logical destructiveness gradient:

- Mass Spectrometry (MS): High sensitivity, confirms molecular formula.
- Infrared (IR): Non-destructive, confirms functional groups (COOH, NH).
- NMR (H, C): Non-destructive, definitive structural elucidation.



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Figure 1: Analytical workflow for the characterization of small molecule amino acid salts.

## Mass Spectrometry (MS) Data

Technique: Electrospray Ionization (ESI) in Positive Mode. Solvent: Methanol/Water + 0.1% Formic Acid.

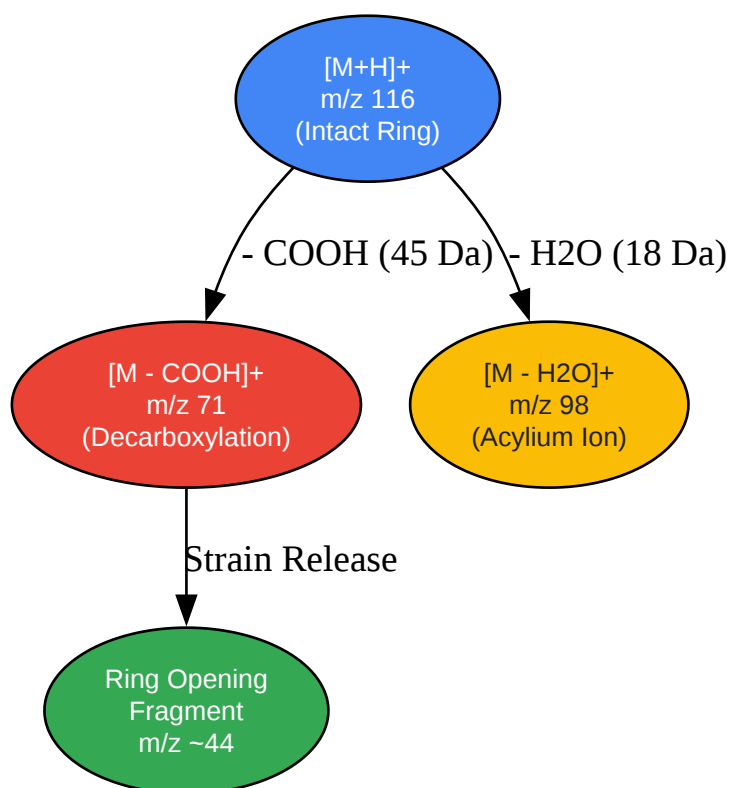
The mass spectrum of **3-methylazetidione-3-carboxylic acid** is dominated by the protonated molecular ion

. Due to the high ring strain, fragmentation energy is lower than typical aliphatic amino acids.

Parameter	Value	Interpretation
Molecular Formula		Neutral species
Monoisotopic Mass	115.0633 Da	Exact mass
Observed Ion	116.07 Da	Base peak (100%)
Fragment 1	98.06 Da	Loss of (Dehydration)
Fragment 2	70.06 Da	Loss of (Formic acid equivalent)
Fragment 3	44.05 Da	Ring opening/Loss of

## Fragmentation Pathway

The fragmentation often involves ring opening driven by the release of strain energy.



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Figure 2: Proposed ESI-MS fragmentation pathway for **3-methylazetidinium-3-carboxylic acid**.

## Infrared Spectroscopy (IR)

Technique: Attenuated Total Reflectance (ATR) on solid HCl salt. Matrix: Neat solid (Diamond crystal).

The IR spectrum is characteristic of a zwitterionic amino acid or its hydrochloride salt. The key diagnostic is the separation between the carbonyl stretch and the amine modes.

Frequency ( )	Intensity	Assignment	Notes
2800 - 3200	Broad, Strong	/ Stretch	Overlapping ammonium ( ) and acid OH stretches. Broadening indicates H-bonding.
1725 - 1745	Strong, Sharp	Stretch	Characteristic of carboxylic acid (COOH). If zwitterionic ( ), this shifts to ~1600 .
1450 - 1480	Medium	Scissoring	Ring methylene deformation.
1200 - 1250	Strong	Stretch	C-O single bond of the acid group.

Protocol Note: If the sample is the zwitterion (neutral), the C=O band will appear as an asymmetric carboxylate stretch around 1600-1650

. If it is the HCl salt, the C=O remains a classic acid carbonyl >1700

.

## Nuclear Magnetic Resonance (NMR)

Solvent Selection: Deuterium Oxide (

) is the solvent of choice. DMSO-

is an alternative but may show broadened exchangeable protons (NH/OH). Reference:

residual peak (4.79 ppm) or internal TSP (0.00 ppm).

## H NMR Data (400 MHz, )

The symmetry of the molecule simplifies the spectrum. The quaternary carbon at C3 removes the methine coupling seen in the parent azetidione-3-carboxylic acid, leaving a clean singlet for the methyl and a methylene signal for the ring.

Shift ( , ppm)	Multiplicity	Integration	Assignment	Structural Insight
1.55 - 1.65	Singlet (s)	3H		Methyl group. Shielded relative to acyclic analogs due to ring constraints.
4.10 - 4.50	AB System (d) or Broad Singlet	4H	&	Ring protons. Often appear as two doublets ( ) due to ring puckering inequivalence, or a singlet if rapid inversion occurs.
~4.8	Singlet	-	/	Exchangeable protons (solvent peak).

Expert Insight on Ring Protons: In the HCl salt, the nitrogen is protonated (

), which slows down the ring inversion. You will likely see the C2/C4 protons split into two sets of doublets (pseudo-axial and pseudo-equatorial) centered around 4.3 ppm. If the solution is acidic enough or heated, these may coalesce into a singlet.

## C NMR Data (100 MHz, )

The carbon spectrum is the most definitive proof of the 3,3-disubstitution.

Shift ( , ppm)	Type (DEPT)	Assignment
21.5		Methyl carbon attached to C3.
45.2		C3 Quaternary Carbon. The key diagnostic peak. Disappearance of the CH signal seen in the parent acid.
56.8		C2 and C4 Ring Carbons. Intense signal (2 carbons).
176.5		Carboxylic Acid Carbon.

## Experimental Protocols

### Sample Preparation for NMR

To ensure sharp peaks and minimal water suppression artifacts:

- Weigh 5-10 mg of **3-Methylazetidione-3-carboxylic acid** HCl.
- Dissolve in 0.6 mL of (99.9% D).
- Filtration: If the solution is cloudy (polymerization or silica impurities), filter through a small plug of glass wool into the NMR tube.
- Acquisition: Run at 298 K. Set relaxation delay ( ) to >2 seconds to allow full relaxation of the quaternary methyl protons for accurate integration.

### Quality Control & Impurity Profiling

Common impurities arise from the synthesis (often from 1-Boc-**3-methylazetidione-3-carboxylic acid** deprotection).

- Impurity A (Boc-protected): Look for a large singlet at 1.45 ppm (9H, t-butyl).
- Impurity B (Ring Opening): Look for multiplets in the 2.0-3.5 ppm range, indicating hydrolysis of the azetidine ring to linear amino acid derivatives.

## References

- PubChem Compound Summary. **3-Methylazetidine-3-carboxylic acid** hydrochloride. National Center for Biotechnology Information. [[Link](#)]
- Organic Chemistry Portal. Synthesis of Azetidines. (Mechanistic background for ring strain and fragmentation). [[Link](#)]
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